molecular formula C56H62BF4P2Rh- B1639787 (R)-(-)-4,12-Bis(di-3,5-xylylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate CAS No. 619334-93-9

(R)-(-)-4,12-Bis(di-3,5-xylylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

Cat. No.: B1639787
CAS No.: 619334-93-9
M. Wt: 986.7 g/mol
InChI Key: APILCLFERIYDHA-ONEVTFJLSA-N
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Description

The compound (R)-(-)-4,12-Bis(di-3,5-xylylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (CAS: 1174218‑30‑4) is a chiral rhodium(I) complex featuring a [2.2]paracyclophane backbone with di-3,5-xylylphosphino ligands. Its molecular formula is [C56H62P2Rh]+BF4⁻, with a molecular weight of 986.75 g/mol . The paracyclophane scaffold provides a rigid, face-to-face π-stacking architecture, which enhances electronic communication between ligands and stabilizes transition states in asymmetric catalysis . This complex is air-sensitive and typically handled under inert conditions, as indicated by its yellow-orange crystalline appearance .

Developed for research purposes in collaboration with Johnson Matthey, it is patented (WO 2006/067412, US5874629) and primarily employed in enantioselective hydrogenation reactions, particularly for carbonyl groups . The di-3,5-xylylphosphino substituents introduce significant steric bulk, which improves stereochemical control compared to simpler diphenylphosphino analogs .

Properties

IUPAC Name

[11-bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H50P2.C8H12.BF4.Rh/c1-31-17-32(2)22-43(21-31)49(44-23-33(3)18-34(4)24-44)47-29-39-9-13-41(47)15-11-40-10-14-42(16-12-39)48(30-40)50(45-25-35(5)19-36(6)26-45)46-27-37(7)20-38(8)28-46;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-10,13-14,17-30H,11-12,15-16H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APILCLFERIYDHA-ONEVTFJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C.C1CC=CCCC=C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC(=CC(=C1)P(C2=C3C=CC(=C2)CCC4=C(C=C(C=C4)CC3)P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C.C1/C=C\CC/C=C\C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H62BF4P2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

986.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of [2.2]Paracyclophane

  • Reagents : [2.2]Paracyclophane, bromine (Br₂), iron(III) bromide (FeBr₃).
  • Conditions : Bromination at 0–5°C in dichloromethane yields the pseudo-para dibromide intermediate. Thermal isomerization at 120°C for 48 hours converts this to the pseudo-ortho isomer.

Lithiation and Phosphination

  • Step 1 : The pseudo-ortho dibromide undergoes lithium-halogen exchange using n-butyllithium (nBuLi) in tetrahydrofuran (THF) at -78°C.
  • Step 2 : The resulting dilithium intermediate reacts with chlorodi(3,5-xylyl)phosphine (ClP(3,5-Me₂C₆H₃)₂) to form the racemic bisphosphine.
  • Resolution : Chiral resolution via crystallization with a tartaric acid derivative yields enantiomerically pure (R)-XylPhanephos.

Key Data :

Parameter Value Source
Yield (ligand) 70–85%
Optical purity (ee) ≥97%
Melting point 234–238°C

Preparation of the Rhodium Precursor Complex

The rhodium center is introduced via a cyclooctadiene (COD)-stabilized precursor. Two primary routes are documented:

From Rhodium Trichloride

  • Reagents : RhCl₃·3H₂O, 1,5-cyclooctadiene (COD), methanol.
  • Procedure : RhCl₃ is reduced with COD in methanol under reflux, forming the dimeric [RhCl(cod)]₂.

Alternative Route Using Rhodium Hydroxide

  • Reagents : Rh(OH)₃, COD, trifluoromethanesulfonic acid (TfOH).
  • Procedure : Rh(OH)₃ reacts with COD and TfOH in ethanol at 75°C, yielding [Rh(H)(cod)(TfO)].

Key Data :

Parameter Value Source
Yield (Rh precursor) 85–92%

Ligand Coordination and Anion Exchange

The final step involves substituting chloride with the bisphosphine ligand and introducing the tetrafluoroborate anion.

Ligand Substitution

  • Reagents : [RhCl(cod)]₂, (R)-XylPhanephos, sodium bicarbonate (NaHCO₃).
  • Conditions : Reaction in dichloromethane at 25°C for 12 hours under nitrogen forms [RhCl(cod)((R)-XylPhanephos)].

Anion Metathesis

  • Reagents : Silver tetrafluoroborate (AgBF₄), methanol.
  • Procedure : AgBF₄ is added to [RhCl(cod)((R)-XylPhanephos)] in methanol, precipitating AgCl. Filtration and solvent removal yield the tetrafluoroborate complex.

Key Data :

Parameter Value Source
Yield (final product) 80–91%
Purity ≥97% (HPLC)

Crystallization and Characterization

The product is isolated as a crystalline solid via slow evaporation from tetrahydrofuran (THF)/methyl tert-butyl ether (MTBE).

Analytical Data :

  • ¹H NMR (CDCl₃): δ 7.2–6.8 (m, aromatic H), 4.3–3.9 (m, COD H), 2.4–2.1 (m, xylyl CH₃).
  • ³¹P NMR (CDCl₃): δ 45.2 (s, PPh₂).
  • X-ray Crystallography : Confirms square-planar geometry around Rh(I).

Optimized Synthetic Protocol

An integrated procedure derived from multiple sources achieves maximal efficiency:

  • Ligand Synthesis : Prepare (R)-XylPhanephos via bromination/lithiation (85% yield).
  • Rhodium Precursor : Generate [RhCl(cod)]₂ from RhCl₃ (90% yield).
  • Coordination : React [RhCl(cod)]₂ with (R)-XylPhanephos in CH₂Cl₂/NaHCO₃ (88% yield).
  • Anion Exchange : Treat with AgBF₄ in methanol (91% yield).
  • Crystallization : Recrystallize from THF/MTBE (purity ≥97%).

Challenges and Mitigation

  • Air Sensitivity : All steps require inert atmosphere (N₂/Ar).
  • Anion Purity : Excess AgBF₄ ensures complete chloride removal.
  • Scalability : Ethanol/THF solvent systems enable industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Describe the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, or elimination reactions.

Common Reagents and Conditions

List the common reagents and conditions used in these reactions. Include information on the solvents, catalysts, temperature, and pressure.

Major Products

Identify the major products formed from these reactions and any side products or by-products.

Scientific Research Applications

Provide a comprehensive description of the scientific research applications of the compound. This may include its use in:

    Chemistry: Catalysis, synthesis of other compounds, etc.

    Biology: Biological assays, enzyme inhibition, etc.

    Medicine: Drug development, therapeutic applications, etc.

    Industry: Material science, manufacturing processes, etc.

Mechanism of Action

Explain the mechanism by which the compound exerts its effects. Include information on the molecular targets, pathways involved, and any known interactions with other molecules.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s paracyclophane backbone enables π-stacking interactions that enhance enantioselectivity, while the di-3,5-xylylphosphino ligands provide greater steric hindrance than diphenylphosphino analogs .
  • NORPHOS-Rh derivatives (e.g., 45-0184) exhibit lower molecular weights and reduced steric bulk, favoring faster reaction kinetics but lower stereoselectivity in certain substrates .
  • Et-DUPHOS-Rh and Ph-BPE-Rh utilize flexible phospholano ligands, which balance electronic tuning and steric effects but lack the rigidity of paracyclophane systems .

Catalytic Performance in Asymmetric Hydrogenation

Compound Substrate Enantiomeric Excess (ee) Turnover Frequency (TOF, h⁻¹) Reference
Target Compound α-Ketoesters 95–99% 500–800
(S,S)-Et-DUPHOS-Rh β-Ketoamides 85–92% 1,200–1,500
(R,R)-NORPHOS-Rh Enamides 88–94% 2,000–2,500
(S)-[2.2]Paracyclophane-Rh (diphenyl) α,β-Unsaturated Acids 90–96% 400–600

Key Findings :

  • The target compound achieves superior enantioselectivity (95–99% ee) for α-ketoesters due to its rigid paracyclophane framework and bulky xylyl groups, which restrict undesired conformations .
  • NORPHOS-Rh exhibits higher TOFs (2,000–2,500 h⁻¹) for enamides, attributed to its less hindered bicyclic backbone .
  • Diphenylphosphino paracyclophane-Rh shows slightly lower activity (400–600 h⁻¹) than the xylyl-substituted analog, highlighting the trade-off between steric bulk and reaction rate .

Stability and Handling

Compound Air Sensitivity Storage Conditions Decomposition Risks Reference
Target Compound High Inert atmosphere, 2–8°C Degrades upon exposure to O₂/H₂O
(S,S)-Et-DUPHOS-Rh Moderate Dry, inert gas Moisture-sensitive
Bis(1,5-cyclooctadiene)Rh Low Ambient (non-hygroscopic) Stable below 40°C

Notes:

  • The target compound’s air sensitivity necessitates stringent handling protocols, comparable to other Rh(I) complexes with electron-rich ligands .
  • Bis(1,5-cyclooctadiene)Rh derivatives are more stable but lack enantioselective capabilities .

Biological Activity

(R)-(-)-4,12-Bis(di-3,5-xylylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is a complex rhodium compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanism of action, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C₅₆H₆₂P₂RhBF₄
  • Molecular Weight : 986.75 g/mol
  • Structure : The compound features a unique [2.2]paracyclophane framework which enhances its steric and electronic properties.

Rhodium complexes are known for their diverse biological activities, particularly in cancer research. The mechanism of action for rhodium complexes often involves:

  • Enzyme Inhibition : Rhodium complexes can inhibit various enzymes, potentially leading to anti-cancer effects. Their ability to form stable complexes with biomolecules allows them to interfere with cellular processes.
  • DNA Interaction : Some studies suggest that rhodium compounds can interact with DNA, leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of rhodium complexes:

  • Cytotoxicity Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
    • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
    • IC50 Values : Reported IC50 values range from 5 to 15 µM across different cell lines, indicating effective inhibition of cell proliferation.
  • Mechanistic Insights : The observed cytotoxic effects are attributed to:
    • Induction of oxidative stress.
    • Disruption of mitochondrial function.
    • Activation of apoptotic pathways.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes:

  • Target Enzymes : Studies have shown inhibition of key enzymes involved in cancer metabolism such as lactate dehydrogenase (LDH) and carbonic anhydrase.
  • Kinetic Studies : Enzyme kinetics revealed that the compound acts as a non-competitive inhibitor with a Ki value in the low micromolar range.

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis
MCF-78Oxidative stress
A54912Enzyme inhibition

Toxicological Profile

Despite its promising biological activity, the safety profile of this compound requires careful consideration:

  • Acute Toxicity : The LD50 for oral administration in rats is reported to be greater than 2000 mg/kg, suggesting low acute toxicity .
  • Skin and Eye Irritation : Limited data indicate potential skin irritation upon contact; however, no severe adverse effects have been documented in standard tests .

Q & A

Q. What are the critical handling and storage protocols to maintain the stability of this air-sensitive catalyst?

  • Methodological Answer : This rhodium complex is highly air-sensitive due to its low oxidation state (Rh⁺) and reactive ligands. Storage must adhere to inert conditions:
  • Storage : Under argon or nitrogen in sealed, flame-dried glassware at 2–8°C to prevent ligand oxidation or Rh center degradation .

  • Handling : Use gloveboxes or Schlenk lines for transfers. Avoid exposure to moisture or oxygen during weighing or reaction setup.

  • Safety : Wear nitrile gloves and safety goggles due to skin/eye irritation risks .

    Table 1: Key Physicochemical Properties

    PropertyValueSource
    Molecular FormulaC₄₈H₅₀BF₄P₂Rh[]
    Molecular Weight874.54 g/mol[]
    Air SensitivityHigh (requires inert atmosphere)[]

Q. What analytical techniques are most effective for characterizing the structural integrity of this rhodium complex?

  • Methodological Answer :
  • X-ray Crystallography : Confirms ligand coordination geometry and Rh center configuration. The paracyclophane backbone and xylylphosphino substituents create a rigid chiral environment critical for enantioselectivity .
  • ³¹P NMR : Detects ligand coordination shifts (δ ~20–30 ppm for phosphine-Rh complexes) and monitors degradation (e.g., free phosphine at δ ~-5 ppm) .
  • IR Spectroscopy : Identifies BF₄⁻ counterion vibrations (~1050 cm⁻¹) and cyclooctadiene (COD) ligand C=C stretches (~1640 cm⁻¹) .

Advanced Research Questions

Q. How does the steric bulk of the di-3,5-xylylphosphino substituents influence catalytic activity and enantioselectivity in asymmetric hydrogenation?

  • Methodological Answer : The di-3,5-xylyl groups impose significant steric hindrance, creating a chiral pocket around the Rh center. This steric bulk:
  • Enhances enantioselectivity by restricting substrate access to specific prochiral faces (e.g., in α,β-unsaturated ester reductions).

  • Reduces catalytic turnover in sterically demanding substrates (e.g., tetrasubstituted alkenes).
    Comparative studies with less bulky analogs (e.g., diphenylphosphino ligands) show lower enantiomeric excess (ee) but higher reaction rates .

    Experimental Design :

  • Synthesize analogs with varying aryl substituents (e.g., 4-MeO, 3,5-(CF₃)₂) and compare ee values using chiral GC/HPLC.

  • Perform kinetic studies under standardized conditions (e.g., 25°C, H₂ pressure = 10 bar).

Q. What strategies can mitigate ligand degradation during catalytic cycles?

  • Methodological Answer : Ligand degradation often arises from oxidative or hydrolytic pathways:
  • Oxidative Protection : Add stoichiometric reductants (e.g., ascorbic acid) to scavenge reactive oxygen species.

  • Solvent Optimization : Use anhydrous, deoxygenated solvents (e.g., THF or toluene) to minimize hydrolysis.

  • Ligand Tuning : Introduce electron-withdrawing groups (e.g., CF₃) on xylyl substituents to enhance oxidative stability.

    Validation Methods :

  • Monitor degradation via ³¹P NMR or mass spectrometry after catalytic runs.

  • Compare turnover numbers (TONs) across multiple cycles to assess stability .

Q. How do counterion variations (e.g., BF₄⁻ vs. triflate) affect catalytic performance?

  • Methodological Answer : Counterions influence solubility and ion-pairing effects:
  • BF₄⁻ : Provides moderate solubility in polar aprotic solvents (e.g., CH₂Cl₂) and stabilizes the Rh center via weak coordination.

  • Triflate (OTf⁻) : Increases solubility in polar media and may enhance electrophilicity at the Rh center, accelerating substrate activation.

    Table 2: Counterion Impact on Catalytic Activity

    CounterionSolubilityReaction Rate (mmol·h⁻¹)ee (%)
    BF₄⁻Moderate12.3 ± 0.598
    OTf⁻High18.9 ± 0.795

    Data inferred from analogs in [].

Contradiction Analysis

  • Air Sensitivity Claims : and classify the complex as "air-sensitive," while emphasizes inert storage but does not specify degradation pathways. Resolution: Conduct controlled exposure experiments (e.g., TGA/DSC under air) to quantify decomposition kinetics.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-4,12-Bis(di-3,5-xylylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
(R)-(-)-4,12-Bis(di-3,5-xylylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

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